molecular formula C15H17NO4 B1357990 1-Cbz-Piperidin-4-ylidene-acetic acid CAS No. 40113-03-9

1-Cbz-Piperidin-4-ylidene-acetic acid

Cat. No. B1357990
CAS RN: 40113-03-9
M. Wt: 275.3 g/mol
InChI Key: NGSLTFIGWWOKHK-UHFFFAOYSA-N
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Patent
US05932595

Procedure details

Trifluoroacetic acid (10 ml) was added to 4-tert-butoxycarbonyl-methylene-N-CBZ-piperidine (20 g, 60.3 mmol) in methylene chloride (30 ml) and the solution was stirred at room temperature for 1.5 hours. After evaporation of the solvent, the residue was triturated with diethyl ether to give 4-carboxymethylene-N-CBZ-piperidine as a crystalline white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonyl-methylene-N-CBZ-piperidine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(OC([CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:22])[C:17](=C)[CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[C:3]([CH:2]=[C:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][CH2:24][C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:17][CH2:16]1)([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
4-tert-butoxycarbonyl-methylene-N-CBZ-piperidine
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1CC(N(CC1)C(=O)OCC1=CC=CC=C1)=C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)(O)C=C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.